molecular formula C25H22FNO5 B4027360 2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate

2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4027360
M. Wt: 435.4 g/mol
InChI Key: PRGGODSISCUCBE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a combination of fluorine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-(4-fluorophenyl)-2-oxoethyl ester through a reaction involving 4-fluorobenzoyl chloride and ethyl acetate in the presence of a base such as triethylamine. This intermediate is then reacted with 4-methoxyaniline and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate
  • 2-(4-chlorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
  • 2-(4-bromophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-methoxyanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5/c1-31-21-13-11-20(12-14-21)27-22(15-23(28)17-5-3-2-4-6-17)25(30)32-16-24(29)18-7-9-19(26)10-8-18/h2-14,22,27H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGODSISCUCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-(4-fluorophenyl)-2-oxoethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate

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